1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 850429-75-3
VCID: VC2025834
InChI: InChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br
Molecular Formula: C11H14BrNO2S
Molecular Weight: 304.21 g/mol

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

CAS No.: 850429-75-3

Cat. No.: VC2025834

Molecular Formula: C11H14BrNO2S

Molecular Weight: 304.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine - 850429-75-3

Specification

CAS No. 850429-75-3
Molecular Formula C11H14BrNO2S
Molecular Weight 304.21 g/mol
IUPAC Name 1-(3-bromo-4-methylphenyl)sulfonylpyrrolidine
Standard InChI InChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Standard InChI Key VOCKAIVQKQHOQG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br

Introduction

Chemical Identity and Structural Characteristics

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine features a pyrrolidine ring connected to a 3-bromo-4-methylphenyl group through a sulfonyl linkage. This combination of functional groups creates a molecule with distinct chemical properties and reactivity profiles that make it valuable in medicinal chemistry and synthesis applications.

Basic Identification Parameters

The compound is identified through several standardized chemical identifiers as summarized in Table 1.

ParameterValue
CAS Number850429-75-3
PubChem CID7213311
Molecular FormulaC₁₁H₁₄BrNO₂S
Molecular Weight304.21 g/mol
IUPAC Name1-(3-bromo-4-methylphenyl)sulfonylpyrrolidine
InChIInChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
InChIKeyVOCKAIVQKQHOQG-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br

Structural Features

The molecular structure of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine displays several notable characteristics:

  • A five-membered pyrrolidine ring containing a nitrogen atom

  • A sulfonyl group (SO₂) connecting the pyrrolidine to the aromatic ring

  • A phenyl ring with a bromine substitution at the meta position (3-position)

  • A methyl group at the para position (4-position) relative to the sulfonyl group

The three-dimensional conformation of this molecule is influenced by the tetrahedral geometry around the sulfur atom in the sulfonyl group, which positions the pyrrolidine ring and phenyl ring in different planes. This spatial arrangement has significant implications for its binding interactions with biological targets .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine is essential for its handling, storage, and application in various research contexts.

PropertyValue/Description
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilitySoluble in most organic solvents including DMSO, dichloromethane, and chloroform; limited solubility in water
Log PEstimated ~3.0-3.5 (indicating moderate lipophilicity)
Melting PointApproximately 105-110°C (predicted)

Chemical Reactivity

The reactivity of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine is primarily dictated by its functional groups:

  • The bromine atom at the meta position serves as a potential site for coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations

  • The sulfonyl group can undergo nucleophilic substitution reactions under specific conditions

  • The pyrrolidine nitrogen, while masked by the sulfonyl group, can participate in reactions after deprotection

This combination of reactive sites makes the compound valuable as a building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity.

Synthesis and Preparation Methods

The synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine can be achieved through several synthetic routes, with the most common approaches involving the reaction between appropriately substituted benzenesulfonyl chlorides and pyrrolidine.

Applications in Research and Development

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine has found applications across several research domains, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

The compound serves as an important intermediate in the development of pharmaceutical agents. Pyrrolidine-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds in drug discovery . The specific substitution pattern of bromine and methyl groups on the phenyl ring can enhance interactions with biological targets, potentially leading to:

  • Enhanced binding affinity to specific protein targets

  • Improved metabolic stability compared to unsubstituted analogs

  • Modulation of lipophilicity and membrane permeability

Research on related compounds has shown potential applications in several therapeutic areas:

Therapeutic AreaPotential ApplicationsMechanism
AntimicrobialActivity against gram-positive and gram-negative bacteriaEnzyme inhibition, membrane disruption
AnticancerCytotoxicity against specific cancer cell linesMultiple mechanisms including enzyme inhibition and receptor antagonism
NeurologicalModulation of neurotransmitter systemsReceptor binding and enzyme inhibition

While these applications are based on related pyrrolidine derivatives, they highlight the potential utility of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine as a starting point for developing biologically active compounds .

Applications in Organic Synthesis

As an intermediate in organic synthesis, this compound offers several advantages:

  • The bromine substituent provides a handle for further functionalization through cross-coupling reactions (Suzuki, Stille, Heck, etc.)

  • The sulfonamide group can serve as a protecting group for the pyrrolidine nitrogen

  • The molecule can act as a building block for constructing more complex structures with defined three-dimensional architecture

These properties make it valuable in diversity-oriented synthesis and the preparation of compound libraries for drug discovery efforts.

Structure-Activity Relationships and Comparative Analysis

Understanding how structural modifications affect the properties and activity of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine provides valuable insights for rational design of derivatives with enhanced properties.

Impact of Functional Group Modifications

Table 3 presents a comparative analysis of how modifications to the basic structure might influence the compound's properties.

Structural ModificationExpected Impact on PropertiesPotential Applications
Replacement of bromine with other halogensAltered electron density and lipophilicity; smaller halogens may enhance metabolic stabilityFine-tuning pharmacokinetic properties
Variation in methyl positionChanges in steric hindrance and electronic distributionModulation of binding affinity to biological targets
Replacement of pyrrolidine with piperidineIncreased conformational flexibility and altered basicityDevelopment of compounds with different receptor selectivity
Addition of substituents to pyrrolidine ringIntroduction of stereochemistry and additional binding elementsEnhanced specificity for biological targets

Comparison with Related Compounds

Several structurally related compounds provide valuable comparison points:

  • 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: This positional isomer, with the bromine and methyl groups reversed, may exhibit different electronic properties and binding characteristics due to the altered substitution pattern .

  • 1-(3-Bromo-4-methylphenylsulfonyl)piperidine: Replacement of the pyrrolidine with a six-membered piperidine ring introduces greater conformational flexibility and a different spatial arrangement of the nitrogen atom, potentially affecting its interactions with biological targets.

These structural analogs have been investigated in various research contexts, highlighting the importance of subtle structural modifications in determining biological activity and chemical reactivity.

Future Research Directions

Several promising avenues for future research on 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine include:

  • Development of Scalable Synthetic Routes: Optimization of synthesis conditions to improve yield, reduce waste, and enable large-scale production for research applications.

  • Structure-Activity Relationship Studies: Systematic modification of the basic structure to identify derivatives with enhanced biological activities and improved physicochemical properties.

  • Exploration of Cross-Coupling Reactions: Utilization of the bromine substituent as a handle for introducing diverse functional groups through palladium-catalyzed coupling reactions, expanding the compound's utility in medicinal chemistry.

  • Computational Modeling: Application of advanced computational techniques to predict binding modes with biological targets and guide rational design of derivatives.

  • Biological Screening: Comprehensive evaluation of the compound and its derivatives in various biological assays to identify potential therapeutic applications.

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